Hexamethylphosphoramide

Descripción

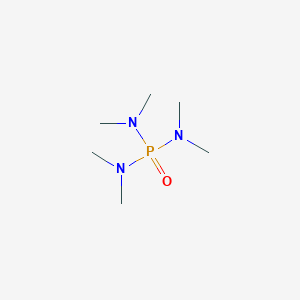

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[bis(dimethylamino)phosphoryl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N3OP/c1-7(2)11(10,8(3)4)9(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOIPBMMFNIUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=O)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3OP | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020694 | |

| Record name | Hexamethylphosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylphosphoramide is a clear colorless to light amber liquid with a spicy odor. (NTP, 1992), Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 degrees F.]; [NIOSH], COLOURLESS MOBILE LIQUID., Clear, colorless to light amber liquid with an aromatic or mild, amine-like odor., Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 °F.] | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylphosphoric triamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

451 °F at 760 mmHg (NTP, 1992), 233 °C @ 760 MM HG, 232 °C, 451 °F | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

222 °F (NTP, 1992), NIOSH REL = lowest feasible conc. 222 °F, 105 °C, 220 °F | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylphosphoric triamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), MISCIBLE WITH WATER & WITH MOST ORG LIQ; IMMISCIBLE WITH HIGH-BOILING SATURATED HYDROCARBONS, Solubility in water: very good, Miscible | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.024 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.03 @ 20 °C, Relative density (water = 1): 1.03, 1.024, 1.03 | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.18 (Air= 1), Relative vapor density (air = 1): 6.18, 6.18 | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.07 mmHg at 77 °F (NTP, 1992), 0.03 [mmHg], 0.03 MM HG @ ROOM TEMP, Vapor pressure, Pa at 20 °C: 4, 0.03 mmHg | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylphosphoric triamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS, MOBILE LIQUID, Clear, colorless liquid [Note: A solid below 43 degrees F]. | |

CAS No. |

680-31-9, 630-31-9 | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylphosphoramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N',N'',N''-Hexamethylphosphorotriamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylphosphoramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000680319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric triamide, N,N,N',N',N'',N''-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylphosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylphosphoric triamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42TU5843Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric triamide, hexamethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TDD59F8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

41 to 45 °F (NTP, 1992), FP: 5-7 °C, 7.2 °C, 43 °F | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLPHOSPHORAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLPHOSPHORIC TRIAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYL PHOSPHORAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/479 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethyl phosphoramide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0321.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Pivotal Role of Hexamethylphosphoramide in Lithiation Reactions: A Mechanistic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexamethylphosphoramide (HMPA), a highly polar aprotic solvent, has long been a subject of intense interest and utility in organic synthesis, particularly in the realm of organolithium chemistry. Its profound effects on reaction rates, regioselectivity, and stereoselectivity have made it an indispensable tool for synthetic chemists. However, its mode of action is multifaceted and understanding the underlying principles is crucial for its effective and safe application. This technical guide provides a comprehensive overview of the mechanism of action of HMPA in lithiation reactions, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism: From Aggregates to Activated Anions

Organolithium reagents in common ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether exist as aggregates, such as tetramers and dimers. This aggregation significantly tempers the reactivity of the carbanionic species. HMPA's primary role is to dismantle these aggregates and generate more reactive, monomeric organolithium species.[1][2][3] This deaggregation is achieved through the strong coordination of HMPA's highly polarized phosphoryl oxygen to the lithium cation.[1][3]

Beyond deaggregation, HMPA's potent solvating power for cations leads to a dramatic shift in the nature of the ion pairing. In less polar solvents, organolithium species exist predominantly as contact ion pairs (CIPs) , where the lithium cation and the carbanion are in close proximity. The addition of HMPA disrupts this intimate association, leading to the formation of solvent-separated ion pairs (SIPs) and, in some cases, triple ion pairs (TIPs) .[4][5][6][7] In SIPs, one or more HMPA molecules encapsulate the lithium cation, effectively shielding it from the carbanion. This "naked" carbanion in the SIP is significantly more basic and nucleophilic, leading to substantial rate accelerations in many lithiation reactions.[2][5][6][8]

The transformation from CIPs to SIPs is a critical determinant of reaction selectivity. For instance, in the addition of organolithium reagents to α,β-unsaturated carbonyl compounds, CIPs often favor 1,2-addition through a cyclic transition state, whereas the more reactive SIPs preferentially undergo 1,4-addition (conjugate addition).[1][2][6][9]

Quantitative Data on HMPA's Influence

The impact of HMPA on lithiation reactions can be quantified through changes in reaction rates, product distributions, and spectroscopic parameters.

Effect on Reaction Kinetics

The deaggregation and formation of highly reactive SIPs upon the addition of HMPA can lead to dramatic increases in reaction rates. However, in cases where the Lewis acidity of the lithium cation is crucial for activating the substrate (e.g., in epoxide ring-opening), excessive HMPA can sequester the lithium cation and retard the reaction.

| Organolithium Reagent | Substrate | HMPA Equivalents | Solvent | Temperature (°C) | Rate Change | Reference(s) |

| 2-Lithio-1,3-dithiane | Butyl chloride | >2 | THF | 25 | >10⁸ increase | [8] |

| 2-Lithio-1,3-dithiane | N-Tosyl-2-methylaziridine | >2 | THF | 25 | 10⁶ increase | [8] |

| 2-Lithio-1,3-dithiane | Methyloxirane | >2 | THF | 25 | 10⁴ increase | [8] |

| Bis(phenylthio)methyllithium | Methyloxirane | 1-2 | THF | 25 | Small increase | [8] |

| Bis(phenylthio)methyllithium | Methyloxirane | >2 | THF | 25 | Large decrease | [8] |

| Bis(3,5-bistrifluoromethylphenylthio)methyllithium | Methyloxirane | >2 | THF | 25 | >10³ decrease | [8] |

Effect on Regioselectivity: 1,2- vs. 1,4-Addition

The shift from CIP- to SIP-mediated reactions with the addition of HMPA is clearly reflected in the regioselectivity of additions to α,β-unsaturated carbonyls.

| Organolithium Reagent | Substrate | HMPA Equivalents | Solvent | 1,4-Addition Product (%) | Reference(s) |

| Sulfur-stabilized organolithiums | Cyclohexenones | 2 | THF | >95 | [1][9] |

| Sulfur-stabilized organolithiums | Hexenal | 2 | THF | >95 | [1] |

Spectroscopic Evidence: ⁷Li and ³¹P NMR Data

Low-temperature NMR spectroscopy is a powerful tool for directly observing the coordination of HMPA to lithium cations and characterizing the resulting species. The chemical shifts of ⁷Li and ³¹P nuclei, as well as the scalar coupling between them (²J(Li-P)), provide detailed structural information.

| Organolithium Species | HMPA Equivalents | Solvent | Temperature (°C) | ⁶Li Chemical Shift (ppm) | ⁶Li Multiplicity | J(Li-C) (Hz) | ³¹P Chemical Shift (ppm) | J(Li-P) (Hz) | Inferred Structure | Reference(s) |

| t-BuLi | 0 | 3:2 THF-d₈:Et₂O | -125 | 1.03 | d | 12.9 | - | - | Monomeric CIP | [4] |

| t-BuLi | 2.0 | 3:2 THF-d₈:Et₂O | -125 | 2.7 | t | 12.1 | - | - | (t-Bu-Li-t-Bu)⁻ (TIP) | [4] |

| t-BuLi | 2.0 | 3:2 THF-d₈:Et₂O | -125 | -0.36 | quintet | - | - | 2.8 | (HMPA)₄Li⁺ (TIP counterion) | [4] |

| Lithiated Chromane | 6.0 | THF-d₈ | -115 | - | quintet | - | 26.88 | 7.8 | (HMPA)₄Li⁺ (SIP) | [4] |

| Lithiated Chromane | 6.0 | THF-d₈ | -115 | - | - | - | 26.74 | 9.1 | (HMPA)₃Li⁺ (SIP) | [4] |

Experimental Protocols

The following protocols provide a general framework for key experiments used to investigate the mechanism of HMPA in lithiation reactions. Extreme caution must be exercised when handling pyrophoric organolithium reagents and carcinogenic HMPA. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

General Protocol for Handling Organolithium Reagents

-

Glassware and Solvent Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas. Solvents for reactions should be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF and ethers).

-

Inert Atmosphere: All transfers and reactions must be conducted under a positive pressure of an inert gas. A Schlenk line or a glovebox is essential.

-

Syringe and Cannula Techniques: Liquid organolithium reagents are typically transferred using gas-tight syringes or by cannula transfer. The reagent bottle should be kept under a positive pressure of inert gas.

-

Quenching: Unused organolithium reagents must be quenched safely. This is typically done by slow, dropwise addition of the reagent to a cooled (0 °C or -78 °C) solution of a proton source like isopropanol (B130326) in an inert solvent, followed by the addition of methanol (B129727) and then water.

Low-Temperature NMR Titration of an Organolithium Reagent with HMPA

This protocol allows for the direct observation of the structural changes of an organolithium reagent upon the addition of HMPA.

-

Sample Preparation:

-

In a glovebox or under a flow of inert gas, add a known amount of the organolithium reagent to a pre-dried NMR tube fitted with a septum.

-

Add the appropriate deuterated solvent (e.g., THF-d₈), also pre-dried and degassed.

-

Prepare a stock solution of HMPA in the same deuterated solvent.

-

-

NMR Instrument Setup:

-

Data Acquisition:

-

Acquire initial ⁷Li and ³¹P NMR spectra of the organolithium solution.

-

Using a microliter syringe, incrementally add aliquots of the HMPA stock solution to the NMR tube, ensuring the tube remains under an inert atmosphere.

-

After each addition, gently mix the sample and re-acquire the ⁷Li and ³¹P NMR spectra.

-

Continue the titration until the desired number of HMPA equivalents has been added.

-

-

Data Analysis:

-

Process the NMR spectra, paying close attention to changes in chemical shifts, multiplicities, and the appearance of new signals.

-

Integrate the signals to determine the relative concentrations of the different species in solution.

-

Analyze the coupling patterns (e.g., ²J(Li-P)) to deduce the number of HMPA molecules coordinated to the lithium cation.

-

Kinetic Measurement of a Lithiation Reaction

This protocol outlines a method to determine the effect of HMPA on the rate of a lithiation reaction.

-

Reaction Setup:

-

In a Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, prepare a solution of the substrate in the desired solvent (e.g., THF).

-

In a separate Schlenk flask, prepare a solution of the organolithium reagent.

-

If investigating the effect of HMPA, add the desired amount of HMPA to the substrate solution.

-

Cool both solutions to the desired reaction temperature in a cryostat.

-

-

Reaction Initiation and Monitoring:

-

Rapidly add the organolithium solution to the substrate solution with vigorous stirring.

-

At timed intervals, withdraw aliquots of the reaction mixture using a syringe and quench them in a separate flask containing a suitable quenching agent (e.g., a proton source or an electrophile).

-

Analyze the quenched aliquots by a suitable method (e.g., GC, HPLC, or ¹H NMR) to determine the concentration of the product and/or the remaining starting material.

-

-

Data Analysis:

-

Plot the concentration of the product or starting material as a function of time.

-

Determine the initial reaction rate from the slope of the curve at t=0.

-

Compare the rates obtained with and without HMPA to quantify its effect on the reaction kinetics. For very fast reactions, a rapid-injection NMR (RINMR) technique may be necessary.[4][12]

-

Visualizing the Mechanism of Action

Graphviz diagrams can be used to illustrate the key equilibria and reaction pathways influenced by HMPA.

Caption: The influence of HMPA on organolithium species and their reactivity.

Caption: Workflow for low-temperature NMR titration of organolithiums with HMPA.

Safety Considerations and Alternatives

HMPA is a potent carcinogen and should be handled with extreme care, using appropriate personal protective equipment (PPE) and engineering controls (i.e., a certified chemical fume hood).[11] Due to its toxicity, several less hazardous alternatives have been developed, with N,N'-dimethylpropyleneurea (DMPU) being one of the most common. While often effective, higher concentrations of DMPU may be required to achieve the same effects as HMPA.[1][9]

Conclusion

This compound exerts a powerful influence on lithiation reactions primarily by deaggregating organolithium species and promoting the formation of highly reactive solvent-separated ion pairs. This fundamental change in the nature of the organolithium reagent leads to significant enhancements in reaction rates and dramatic shifts in selectivity. The ability to control these factors through the judicious use of HMPA has made it a valuable, albeit hazardous, tool in modern organic synthesis. A thorough understanding of its mechanism of action, supported by quantitative data and careful experimental design, is paramount for harnessing its full potential while ensuring laboratory safety.

References

- 1. The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] The regioselectivity of addition of organolithium reagents to enones and enals: the role of HMPA. | Semantic Scholar [semanticscholar.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Regioselectivity of Addition of Organolithium Reagents to Enones: The Role of HMPA. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Hexamethylphosphoramide (HMPA)

Disclaimer: Hexamethylphosphoramide (HMPA) is a suspected human carcinogen and should be handled with extreme caution.[1][2][3] All procedures must be carried out by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including impermeable gloves, splash goggles, and a lab coat.[1][4]

Introduction

This compound (HMPA), a colorless liquid, is a highly polar aprotic solvent with a strong electron-donating ability.[5][6] Its capacity to selectively solvate cations makes it an invaluable additive in organic synthesis, particularly for accelerating challenging SN2 reactions and influencing the stereochemistry of enolate and ylide reactions.[5][6] However, due to its recognized carcinogenicity, its use is often limited to situations where less hazardous solvents like dimethyl sulfoxide (B87167) (DMSO) are ineffective.[1][2][5]

This guide provides detailed protocols for the synthesis and purification of HMPA for laboratory use, emphasizing safe handling practices and presenting key data for researchers, scientists, and drug development professionals.

Critical Safety Precautions

HMPA is classified as a potential occupational carcinogen and has been found to cause cancer in laboratory animals via inhalation.[1][2] Chronic exposure may also lead to lung and kidney damage.[1]

-

Handling: All manipulations of HMPA must be conducted within a chemical fume hood.[1][4]

-

Personal Protective Equipment (PPE): Wear appropriate impermeable gloves, chemical splash goggles, and a lab coat to prevent skin and eye contact.[1]

-

Storage: Store HMPA in tightly sealed containers, which should be placed within secondary containment.[1]

-

Spills: In the event of a spill, absorb the material with a spill pillow or other inert absorbent, place it in a sealed container, and dispose of it as hazardous waste according to institutional guidelines.[1][7]

-

Decomposition: Heating HMPA to decomposition can release highly toxic fumes of phosphine, phosphorus oxides, and nitrogen oxides.[1][2] Use carbon dioxide or dry chemical extinguishers for fires.[1]

Synthesis of this compound

The most common method for preparing HMPA is the reaction of phosphorus oxychloride (POCl₃) with an excess of dimethylamine (B145610) ((CH₃)₂NH).[8][9] The reaction is highly exothermic and produces dimethylamine hydrochloride ((CH₃)₂NH₂Cl) as a solid byproduct.[8]

3.1 Reaction Principle

The overall reaction is as follows:

POCl₃ + 6(CH₃)₂NH → [(CH₃)₂N]₃PO + 3(CH₃)₂NH₂Cl

An excess of dimethylamine is crucial to drive the reaction to completion and minimize side reactions between HMPA and the phosphorus oxychloride starting material.[8]

3.2 Experimental Protocol: Synthesis

This protocol is adapted from established industrial and laboratory procedures.[8][10]

-

Apparatus Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a gas inlet tube connected to a source of anhydrous dimethylamine gas. Ensure the setup includes a reflux condenser or is performed under pressure to contain the low-boiling dimethylamine (B.P. 7.4 °C).[8] The entire apparatus should be thoroughly dried and flushed with an inert gas like nitrogen or argon.

-

Reagent Charging: In the reaction flask, place the desired solvent. While various inert organic solvents like benzene (B151609) or ethers can be used, using HMPA itself as the liquid diluent can improve the filterability of the byproduct and simplify purification.[8][11] A common ratio is at least two parts HMPA by weight to one part phosphorus oxychloride.[8]

-

Reaction Execution: Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

-

Begin bubbling anhydrous dimethylamine through the solvent.

-

Slowly add phosphorus oxychloride to the stirred solution via a dropping funnel, maintaining the reaction temperature between 0 °C and 25 °C.[8][10] The reaction is very exothermic.[8] A molar ratio of at least 6:1 dimethylamine to phosphorus oxychloride is recommended.[10]

-

A thick white precipitate of dimethylamine hydrochloride will form.[8]

-

After the addition of phosphorus oxychloride is complete, allow the mixture to stir for an additional 30-60 minutes, potentially warming to room temperature or slightly higher (e.g., 40-45 °C) to ensure the reaction is complete.[8]

-

Work-up and Isolation: Filter the reaction slurry through a Büchner funnel to remove the insoluble dimethylamine hydrochloride.[8]

-

Wash the filter cake thoroughly with an inert solvent (like diethyl ether or the solvent used in the reaction) to recover any entrained product.

-

The combined filtrate contains the crude HMPA. If a volatile organic solvent was used, it can be removed using a rotary evaporator. The remaining liquid is crude HMPA. Yields of up to 95% can be achieved with this method.[8][11]

3.3 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of crude this compound.

Purification of this compound

Crude HMPA may contain unreacted starting materials, residual solvent, water absorbed from the atmosphere, and other impurities. The standard and most effective method of purification is vacuum distillation, typically over a drying agent.[9][12]

4.1 Experimental Protocol: Purification by Vacuum Distillation

-

Drying: Place the crude HMPA in a distillation flask. Add a suitable drying agent. Calcium hydride (CaH₂) is commonly used.[4][12][13] Allow the mixture to stir or stand for several hours (or reflux gently under an inert atmosphere) to ensure complete removal of water. Alternatively, distillation from sodium has also been reported.[14]

-

Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed and the system is leak-free. It is crucial to use a vacuum pump protected by a cold trap.

-

Distillation: Heat the flask gently using a heating mantle. Discard a small initial forerun.

-

Collect the main fraction of pure HMPA at a constant temperature and pressure. The boiling point is highly dependent on the pressure (see Table 1). For example, HMPA distills at approximately 69 °C at 1 mmHg[14] and 88 °C at 4 mmHg.[12]

-

Storage: Store the purified, colorless HMPA over molecular sieves (e.g., 4Å or 13X) to keep it anhydrous.[4] Store in a tightly sealed bottle under an inert atmosphere (e.g., nitrogen or argon).

4.2 Purification Workflow Diagram

Caption: Workflow for the purification of this compound.

Data Presentation

The following tables summarize key quantitative data for HMPA.

Table 1: Physical and Spectroscopic Properties of HMPA

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₈N₃OP | [15] |

| Molecular Weight | 179.20 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 233 °C @ 760 mmHg | [1] |

| 88 °C @ 4 mmHg | [12] | |

| 69 °C @ 1 mmHg | [14] | |

| Melting Point | 6-7 °C | [1][16] |

| Density | 1.03 g/mL at 25 °C | [16] |

| ¹H NMR (CDCl₃) | δ ~2.65 ppm (doublet, JP-H ≈ 9.3 Hz) | [15] |

| Flash Point | 105 °C | [1] |

Table 2: Summary of Synthesis Reaction Parameters

| Parameter | Recommended Condition | Reference(s) |

| Reactants | Phosphorus oxychloride, Dimethylamine | [8][10] |

| Molar Ratio (POCl₃:(CH₃)₂NH) | 1 : ≥6 | [10] |

| Solvent/Diluent | HMPA, Benzene, Xylene, Ethers | [8] |

| Temperature | 0 - 40 °C (preferably 0 - 25 °C) | [8][10] |

| Work-up | Filtration of (CH₃)₂NH₂Cl | [8][9] |

| Typical Yield | ~95% | [8][11] |

References

- 1. LCSS: this compound [web.stanford.edu]

- 2. This compound: Properties, Uses and Hazard_Chemicalbook [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sixty Solvents [chem.rochester.edu]

- 6. HMPA - Enamine [enamine.net]

- 7. lobachemie.com [lobachemie.com]

- 8. US3991110A - Preparation of this compound - Google Patents [patents.google.com]

- 9. Hexamethylphosphoric Triamide_ High-Purity Solvent & Reagent-2 potassium iodide [sincerechemicals.com]

- 10. CN108892687A - A method of it preparing this compound while obtaining dimethylamine hydrochloride - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. publications.iupac.org [publications.iupac.org]

- 13. orgsyn.org [orgsyn.org]

- 14. orgsyn.org [orgsyn.org]

- 15. This compound(680-31-9) 1H NMR spectrum [chemicalbook.com]

- 16. This compound, 98% - 680-31-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]

Navigating the Risks: A Technical Guide to Hexamethylphosphoramide (HMPA) Safety and Handling for Researchers

For Immediate Release

This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals on the safe handling and management of Hexamethylphosphoramide (HMPA). Given its hazardous properties, including carcinogenicity, this guide provides a comprehensive overview of safety protocols, personal protective equipment (PPE), emergency procedures, and waste disposal to ensure a safe laboratory environment.

This compound (HMPA) is a versatile polar aprotic solvent used in organic synthesis for a variety of applications, including polymer synthesis and organometallic reactions.[1][2][3] However, its utility is overshadowed by significant health risks. HMPA is classified as a "select carcinogen" by OSHA and is reasonably anticipated to be a human carcinogen.[4][5] It has been shown to cause cancer in laboratory animals.[1][4] Chronic exposure can lead to damage to the lungs and kidneys, and it has been observed to have reproductive effects in male animals.[4] Therefore, strict adherence to safety protocols is imperative when working with this chemical.

Section 1: Understanding the Hazard Profile of HMPA

HMPA presents a multifaceted hazard profile that demands rigorous safety measures. It is a combustible liquid that can produce extremely toxic fumes, including phosphine, phosphorus oxides, and nitrogen oxides, upon decomposition at high temperatures or in a fire.[4] The acute toxicity of HMPA is low, but it can cause irritation upon contact with the skin and eyes.[4] The most significant long-term risk is its carcinogenicity.[4][5][6]

Key Hazards:

-

Carcinogenicity: Classified as a potential human carcinogen.[2][4][5]

-

Reproductive Toxicity: Demonstrated reproductive effects in animal studies.[4][7]

-

Organ Damage: Chronic exposure can harm the lungs and kidneys.[4]

-

Irritant: Causes skin and eye irritation.[4]

-

Combustibility: It is a combustible liquid.[4]

-

Hazardous Decomposition: Produces highly toxic gases in a fire.[4]

Section 2: Quantitative Data Summary

For ease of reference and comparison, the following tables summarize the key quantitative data for HMPA.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 680-31-9[1] |

| Molecular Formula | C6H18N3OP[7] |

| Molecular Weight | 179.20 g/mol [8] |

| Appearance | Colorless liquid[4][8] |

| Odor | Spicy, Aromatic[4][7] |

| Boiling Point | 230-232 °C (740 mmHg)[7][8] |

| Melting Point | 6-7 °C[4][8] |

| Flash Point | 105 °C[4] |

| Vapor Pressure | 0.07 mmHg at 25 °C[4] |

| Vapor Density | 6.2 (air = 1.0)[4] |

| Solubility | Completely miscible with water[4] |

| Density | 1.03 g/mL[8] |

Table 2: Toxicity Data

| Metric | Value | Species |

| LD50 oral | 2525 mg/kg | Rat[4] |

| LD50 skin | 2600 mg/kg | Rabbit[4] |

Section 3: Safe Handling and Storage Protocols

Due to its high chronic toxicity, HMPA must be handled with "basic prudent practices" supplemented with additional precautions.[4]

Engineering Controls:

-

Fume Hood: All work with HMPA must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]

-

Ventilation: Ensure the laboratory is well-ventilated.[2]

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., Butyl, Neoprene, Nitrile, or Viton are recommended).[9]

-

Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[2][10]

Storage:

-

Containers: Store in tightly sealed, clearly labeled containers.[2][9]

-

Location: Keep in a cool, dry, well-ventilated area away from heat and ignition sources.[2][9][10]

-

Secondary Containment: Containers should be stored in secondary containers.[4]

-

Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[4][9]

Section 4: Experimental Workflow for Handling HMPA

The following diagram outlines a typical experimental workflow involving HMPA, emphasizing the integration of safety measures at each step.

Caption: A flowchart illustrating the safe handling workflow for experiments involving HMPA.

Section 5: Emergency Procedures

In the event of an HMPA-related incident, prompt and appropriate action is crucial.

Spills:

-

Evacuate non-essential personnel from the spill area.[9]

-

Remove all ignition sources.[9]

-

Wear appropriate PPE, including respiratory protection if the spill is large or in a confined area.[4]

-

Absorb the spill with an inert material such as a spill pillow, sand, or soda ash.[4][9]

-

Place the absorbent material in a sealed, labeled container for proper disposal.[4][9]

-

Ventilate and wash the spill area after cleanup is complete.[9]

Exposure:

-

Skin Contact: Immediately wash the affected area with soap and copious amounts of water and remove contaminated clothing.[4]

-

Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][9]

-

Inhalation: Move the individual to fresh air and seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7][11][12]

Fire:

-

Use dry chemical, carbon dioxide, water spray, or foam extinguishers.[4][9]

-

Be aware that fires can produce highly toxic gases.[4]

The following diagram outlines the logical steps for responding to an HMPA-related emergency.

Caption: A diagram outlining the immediate actions for HMPA-related emergencies.

Section 6: Waste Disposal

All HMPA waste, including contaminated materials, must be handled as hazardous waste.[9]

-

Place excess HMPA and waste material in an appropriate, clearly labeled, and sealed container.[4]

-

Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4][10]

-

Do not dispose of HMPA down the drain.[13]

Section 7: Alternatives to HMPA

Given the significant hazards associated with HMPA, researchers are encouraged to consider safer alternatives whenever possible. Some potential substitutes in organic synthesis include:

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that can often replace HMPA.[1]

-

Dimethylpropyleneurea (DMPU): A tetraalkylurea that serves as an alternative.[1]

-

1,3-Dimethyl-2-imidazolidinone (DMI): Another tetraalkylurea alternative.[1]

-

Tripyrrolidinophosphoric acid triamide (TPPA): A substitute for HMPA in certain reactions, such as those involving samarium diiodide.[1]

Conclusion

This compound is a valuable reagent in organic synthesis, but its use necessitates a thorough understanding and strict implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this hazardous chemical and maintain a safe laboratory environment. Continuous vigilance, proper training, and a commitment to safety are paramount when working with HMPA. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before using HMPA.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. LCSS: this compound [web.stanford.edu]

- 5. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound: Properties, Uses and Hazard_Chemicalbook [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound (HMPA) [commonorganicchemistry.com]

- 9. nj.gov [nj.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. lobachemie.com [lobachemie.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Properties of Hexamethylphosphoramide (HMPA) for In-Depth Reaction Monitoring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent renowned for its exceptional ability to solvate cations and influence the reactivity of organometallic species.[1] These properties make it a valuable additive in a wide range of chemical transformations, particularly in organolithium chemistry, where it can break down aggregates of lithium reagents and enhance reaction rates and selectivities. The unique spectroscopic characteristics of HMPA, particularly its phosphorus-31 nuclear magnetic resonance (³¹P NMR) signature, provide a powerful, non-invasive tool for real-time reaction monitoring. This technical guide offers an in-depth exploration of the spectroscopic properties of HMPA—primarily focusing on NMR, Infrared (IR), and Raman spectroscopy—and their application in quantitative reaction analysis. Detailed experimental protocols and data visualizations are provided to facilitate the practical application of these techniques in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for monitoring reactions involving HMPA. The presence of a phosphorus atom allows for the use of ³¹P NMR, which offers a wide chemical shift range and high sensitivity, making it an excellent probe for studying the coordination state of HMPA.[2] Additionally, ¹H and ¹³C NMR provide complementary information on the overall reaction progress.

Key Quantitative NMR Data for HMPA

The chemical shifts of HMPA are sensitive to its coordination environment. Upon coordination to a metal cation, the electron density around the phosphorus and hydrogen atoms changes, leading to observable shifts in the NMR spectra.

| Nucleus | Solvent | Chemical Shift (δ) of Free HMPA (ppm) | Reference |

| ¹H | CDCl₃ | 2.61 | [3] |

| C₆D₆ | 2.20 | [3] | |

| Acetone-d₆ | 2.57 | [3] | |

| DMSO-d₆ | 2.55 | [3] | |

| ¹³C | CDCl₃ | 37.1 | [3] |

| C₆D₆ | 36.9 | [3] | |

| Acetone-d₆ | 37.0 | [3] | |

| DMSO-d₆ | 36.4 | [3] | |

| ³¹P | CDCl₃ | 23.4 | |

| THF | 26.4 |

Table 1: ¹H, ¹³C, and ³¹P NMR Chemical Shifts of Free HMPA in Various Deuterated Solvents.

The coordination of HMPA to metal ions, particularly lithium, results in significant changes in the ³¹P NMR chemical shift. This phenomenon is the cornerstone of its use in reaction monitoring.

| Complex | Solvent | ³¹P Chemical Shift (δ) (ppm) | ¹J(³¹P-¹⁹⁵Pt) (Hz) | Reference |

| [PtCl₂(PEt₃)(C₂H₄O₂PCl)] | CH₂Cl₂ | 148.1 | 5859 | [4] |

| [PtCl₂(PEt₃)(C₂H₄O₂PF)] | CH₂Cl₂ | 129.9 | 6023 | [4] |

| [PtCl₂(PEt₃)(C₆H₄O₂PCl)] | CH₂Cl₂ | 142.1 | 5865 | [4] |

| [PtCl₂(PEt₃)(C₆H₄O₂PF)] | CH₂Cl₂ | 125.8 | 6030 | [4] |

| [PtCl₂(PEt₃)(C₃H₆O₂PCl)] | CH₂Cl₂ | 144.5 | 5828 | [4] |

Table 2: ³¹P NMR Data for Selected Platinum(II) Complexes Containing Dioxaphospholane and Dioxaphosphorinane Ligands, illustrating the sensitivity of ³¹P chemical shifts to the ligand environment.

Experimental Protocol: In-situ ³¹P NMR Monitoring of a Lithiation Reaction

This protocol outlines the general steps for monitoring a lithiation reaction where HMPA is used as an additive.

1. Sample Preparation:

-

In a dry NMR tube sealed with a septum, dissolve the substrate and an internal standard (e.g., triphenylphosphine (B44618) oxide) in an appropriate deuterated solvent (e.g., THF-d₈) under an inert atmosphere (e.g., Argon).

-

Record a pre-reaction ³¹P NMR spectrum to establish the initial chemical shifts.

-

Cool the NMR tube to the desired reaction temperature within the NMR spectrometer.

-

In a separate flask, prepare a solution of the organolithium reagent and HMPA in the same deuterated solvent.

2. Reaction Monitoring:

-

Using a syringe, carefully add the organolithium/HMPA solution to the NMR tube while it is in the spectrometer.

-

Immediately begin acquiring a series of time-resolved ³¹P NMR spectra. The acquisition parameters should be optimized for a good signal-to-noise ratio and a short acquisition time to capture the reaction kinetics.[2] Key parameters to consider are the pulse angle, relaxation delay, and number of scans. For quantitative analysis, ensure the relaxation delay is at least five times the longest T₁ of the phosphorus nuclei of interest.[5][6]

-

The appearance of new signals corresponding to HMPA-lithiated species and the disappearance of the starting material signals can be tracked over time.

3. Data Analysis:

-

Integrate the signals of the internal standard, free HMPA, coordinated HMPA, and the phosphorus-containing product (if applicable).

-

The concentration of each species at a given time point can be calculated relative to the internal standard.

-

Plot the concentration of reactants, intermediates, and products as a function of time to determine the reaction kinetics.

Infrared (IR) Spectroscopy